molecular formula C20H21NO3 B6525258 N-(2,6-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide CAS No. 929428-28-4

N-(2,6-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6525258
CAS RN: 929428-28-4
M. Wt: 323.4 g/mol
InChI Key: WGBAVDGBCPUGHV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide, commonly referred to as DMEMBEC, is a novel benzofuran carboxamide that has been studied extensively for its potential applications in a variety of scientific fields. DMEMBEC has been found to possess a wide range of biochemical and physiological effects, making it an attractive compound for research and experimentation.

Scientific Research Applications

DMEMBEC has been studied extensively in a variety of scientific fields, with potential applications in drug discovery, biological research, and analytical chemistry. In drug discovery, DMEMBEC has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents. In biological research, DMEMBEC has been studied for its potential to modulate enzyme activity and regulate gene expression. In analytical chemistry, DMEMBEC has been used as a standard in the development of new analytical methods, such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of DMEMBEC is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. In addition, DMEMBEC has been found to interact with the nuclear factor-kappa B (NF-kB) pathway, a key regulator of gene expression. By inhibiting the activity of these enzymes and pathways, DMEMBEC has been found to possess anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
DMEMBEC has been found to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMEMBEC is capable of modulating enzyme activity and regulating gene expression. In addition, DMEMBEC has been found to possess anti-inflammatory and anti-cancer properties. In vivo studies have demonstrated that DMEMBEC is capable of reducing inflammation and promoting cell death in tumor cells, suggesting that it may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The use of DMEMBEC for laboratory experiments has a number of advantages. DMEMBEC is a novel compound with a wide range of biochemical and physiological effects, making it an attractive compound for research and experimentation. In addition, DMEMBEC is relatively easy to synthesize and can be isolated and purified using standard chromatographic techniques. However, the use of DMEMBEC for laboratory experiments also has a number of limitations. DMEMBEC is a relatively new compound with limited data available on its safety and efficacy, making it difficult to assess the potential risks associated with its use. In addition, the mechanism of action of DMEMBEC is not yet fully understood, making it difficult to determine the exact effects of the compound.

Future Directions

Given the potential of DMEMBEC, there are a number of potential future directions for research and experimentation. These include further investigation into the mechanism of action of DMEMBEC, the development of new analytical methods for its detection and quantification, and the exploration of its potential applications in drug discovery and biological research. In addition, further studies are needed to assess the safety and efficacy of DMEMBEC for laboratory experiments, as well as its potential therapeutic applications in the treatment of diseases such as cancer. Finally, further studies are needed to explore the potential of DMEMBEC as a tool for the development of new diagnostic and therapeutic agents.

Synthesis Methods

DMEMBEC can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenyl boronic acid and ethyl chloroformate in the presence of a base, followed by the reaction of the resulting intermediate with 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid in the presence of a palladium catalyst. The entire reaction is carried out in a solvent such as dichloromethane, and the product is isolated and purified by column chromatography.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-5-23-15-9-10-17-16(11-15)18(14(4)24-17)20(22)21-19-12(2)7-6-8-13(19)3/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBAVDGBCPUGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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